(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 is a deuterated derivative of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid, which is primarily recognized as an impurity of Orlistat. This compound has garnered interest in scientific research due to its structural characteristics and potential applications in various biochemical studies.
The synthesis of (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 involves several steps that typically include:
Technical details regarding specific reaction conditions, catalysts, and yields are often proprietary or vary based on the synthetic route chosen by different laboratories.
The molecular formula for (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 is , with a molecular weight of 385.66 g/mol.
The compound features a long hydrocarbon chain with two hydroxyl groups that contribute to its solubility characteristics and biological activity.
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 can participate in various chemical reactions typical of fatty acids:
These reactions are essential for understanding the reactivity and potential modifications of the compound in synthetic organic chemistry.
The mechanism of action for (2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 primarily relates to its role as an impurity in Orlistat. In this context:
Data on specific interactions at the molecular level may require advanced biochemical studies and assays.
Relevant analyses such as spectroscopy (NMR, IR) and chromatography (HPLC) are typically used to characterize these properties.
(2S,3S,5S)-2-Hexyl-3,5-dihydroxyhexadecanoic Acid-d13 has several scientific applications:
This compound's unique structural features make it valuable for research in lipid biochemistry and pharmacology.
The deuterated compound retains the identical carbon backbone and stereochemical configuration as its non-deuterated counterpart, characterized by a 22-carbon chain with a hexyl substituent at the C2 position and hydroxyl groups at C3 and C5. The molecular formula is specified as C₂₂H₄₄O₄ for the non-deuterated form [2] [5], while the deuterated analog is C₂₂H₃₁D₁₃O₄, with deuterium atoms replacing hydrogen at 13 positions, typically within the hexyl and hexadecanoic acid chains [1]. The stereochemistry is defined by the (2S,3S,5S) configuration, creating a chiral environment essential for biological interactions and molecular recognition. This configuration generates specific spatial arrangements that influence hydrogen bonding capabilities through the two hydroxyl groups and the carboxylic acid moiety [6] [7].
The stereochemical integrity is preserved in the deuterated analog, as deuterium substitution does not alter bond angles or chiral center configurations. Computational analyses indicate the molecule adopts a folded conformation in solution, stabilized by intramolecular hydrogen bonding between the C3 hydroxyl and the carboxylic acid group, while the C5 hydroxyl remains solvent-exposed [6]. This conformational behavior enhances solubility compared to non-hydroxylated fatty acids. The InChI Key (NIMYTNQMVAFHGS-YSTUSHMSSA-N) reflects the compound's stereoisomeric identity and provides a unique identifier across chemical databases [6]. Physical properties include an estimated boiling point of 526.7°C at atmospheric pressure and a calculated vapor pressure of 0 mmHg at 25°C, consistent with its low volatility [7].
Table 1: Comparative Structural Features of Deuterated and Non-deuterated Compounds
Feature | Non-deuterated Compound | Deuterated Analog (d13) |
---|---|---|
Molecular Formula | C₂₂H₄₄O₄ | C₂₂H₃₁D₁₃O₄ |
Molecular Weight | 372.58 g/mol | 385.66 g/mol |
CAS Number | 130793-30-5 | Not specified in sources |
Stereochemistry | (2S,3S,5S) | (2S,3S,5S) |
Hydrogen Bond Donors | 3 | 3 |
Hydrogen Bond Acceptors | 4 | 4 |
LogP | 5.69 (predicted) | 5.69 (predicted) |
As a stable isotope-labeled analog, this deuterated compound serves as an indispensable tool in pharmaceutical research, primarily functioning as an internal standard for the quantification of Orlistat and its metabolites. The incorporation of 13 deuterium atoms creates a distinct mass difference detectable via mass spectrometry, enabling precise differentiation from endogenous analogs and unlabeled metabolites during liquid chromatography-mass spectrometry (LC-MS) analyses [1]. This mass shift eliminates background interference and matrix effects, significantly enhancing analytical accuracy and reproducibility in complex biological samples such as plasma, feces, and tissues [1] [2]. The compound is commercially available for research applications at specific quantities (e.g., 1 mg) from specialty chemical suppliers [1].
The deuterated analog is specifically designated as an isotopically labeled impurity reference material for Orlistat, a pancreatic lipase inhibitor used in obesity management. Labeled impurity standards enable pharmaceutical manufacturers to: 1) Track degradation pathways during drug formulation and storage, 2) Quantify trace levels of M3 impurity in drug substance batches, and 3) Validate analytical methods according to regulatory requirements [1] [4]. The chemical stability conferred by deuterium substitution ensures consistent performance during long analytical runs and storage periods. Furthermore, the identical chromatographic behavior between deuterated and non-deuterated forms allows co-elution during separation, while their distinct mass spectral signatures facilitate specific detection [1].
Table 2: Research Applications of the Deuterated Compound
Application Context | Purpose | Detection Method |
---|---|---|
Drug Impurity Profiling | Quantification of Orlistat Impurity M3 in active pharmaceutical ingredients | LC-MS/MS |
Metabolic Pathway Elucidation | Tracing metabolic transformation pathways of Orlistat | High-resolution MS |
Pharmacokinetic Assays | Internal standard for bioanalytical method validation | Isotope dilution mass spec |
Stability Studies | Monitoring degradation kinetics under various storage conditions | UPLC-MS |
In metabolic studies, this deuterated analog enables precise tracing of the metabolic fate of Orlistat-derived compounds through in vitro and in vivo models. The compound's isotopic signature allows researchers to distinguish administered compounds from endogenous fatty acids and their metabolites, facilitating accurate metabolite identification and structural characterization [1] [2]. When administered simultaneously with Orlistat, the deuterated analog permits simultaneous tracking of absorption, distribution, and excretion kinetics without cross-interference. Research indicates that the compound undergoes limited phase I oxidation but extensive phase II conjugation, particularly glucuronidation at the carboxylic acid moiety [2].
Pharmacokinetic applications leverage the deuterated analog to quantify systemic exposure and tissue distribution of Orlistat-related compounds. Its structural similarity ensures identical physiological handling to the unlabeled molecule, while the mass difference enables specific detection. Key pharmacokinetic parameters measurable using this internal standard include: 1) Plasma clearance rates, 2) Enterohepatic recirculation efficiency, 3) Volume of distribution in adipose tissues, and 4) Absolute oral bioavailability [2]. The compound has been instrumental in demonstrating that Orlistat-derived compounds undergo minimal systemic absorption, with predominant localization in gastrointestinal tissues and fecal excretion—a characteristic crucial to Orlistat's therapeutic mechanism [1] [2].
Table 3: Key Pharmacokinetic Parameters Enabled by Deuterated Analog Studies
Parameter | Impact of Deuterated Standard | Biological Relevance |
---|---|---|
Detection Sensitivity | Enables quantification at ng/mL levels in biological matrices | Allows precise low-level exposure assessment |
Absorption Kinetics | Facilitates differentiation of intact drug vs. metabolites | Confirms minimal systemic absorption of parent compound |
Metabolic Stability | Tracks first-pass metabolism in intestinal mucosa | Explains localized therapeutic action |
Tissue Distribution | Quantifies adipose tissue partitioning coefficients | Correlates with long-term drug retention |
Excretion Pathways | Distinguishes biliary vs. renal elimination routes | Confirms predominant fecal excretion (>95%) |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3